N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7O/c1-15-13-16(2)25(21-15)10-6-7-19-18(26)17-14-24(22-20-17)12-11-23-8-4-3-5-9-23/h13-14H,3-12H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNAYCTPJKRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CN(N=N2)CCN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized from 3,5-dimethylpyrazole, which is a known chemical compound with the molecular formula C5H8N2 . The triazole ring can be formed through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions . The piperidine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and continuous flow systems for large-scale synthesis. The use of automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole ring structure.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: A related compound used as a ligand in coordination chemistry.
Uniqueness
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is unique due to its combination of three different ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
